

# 1H-Tetrazole-1-acetic acid CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1H-Tetrazole-1-acetic acid**

Cat. No.: **B109198**

[Get Quote](#)

## 1H-Tetrazole-1-acetic acid: A Comprehensive Technical Guide

Introduction: **1H-Tetrazole-1-acetic acid** is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural features, particularly the tetrazole ring, allow it to serve as a bioisostere for the carboxylic acid functional group, a strategy often employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, spectral data, and applications for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physicochemical Properties

**1H-Tetrazole-1-acetic acid** is a white crystalline powder.[4][5] The molecule consists of an acetic acid moiety attached to a 1H-tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.[2]

## Molecular Structure

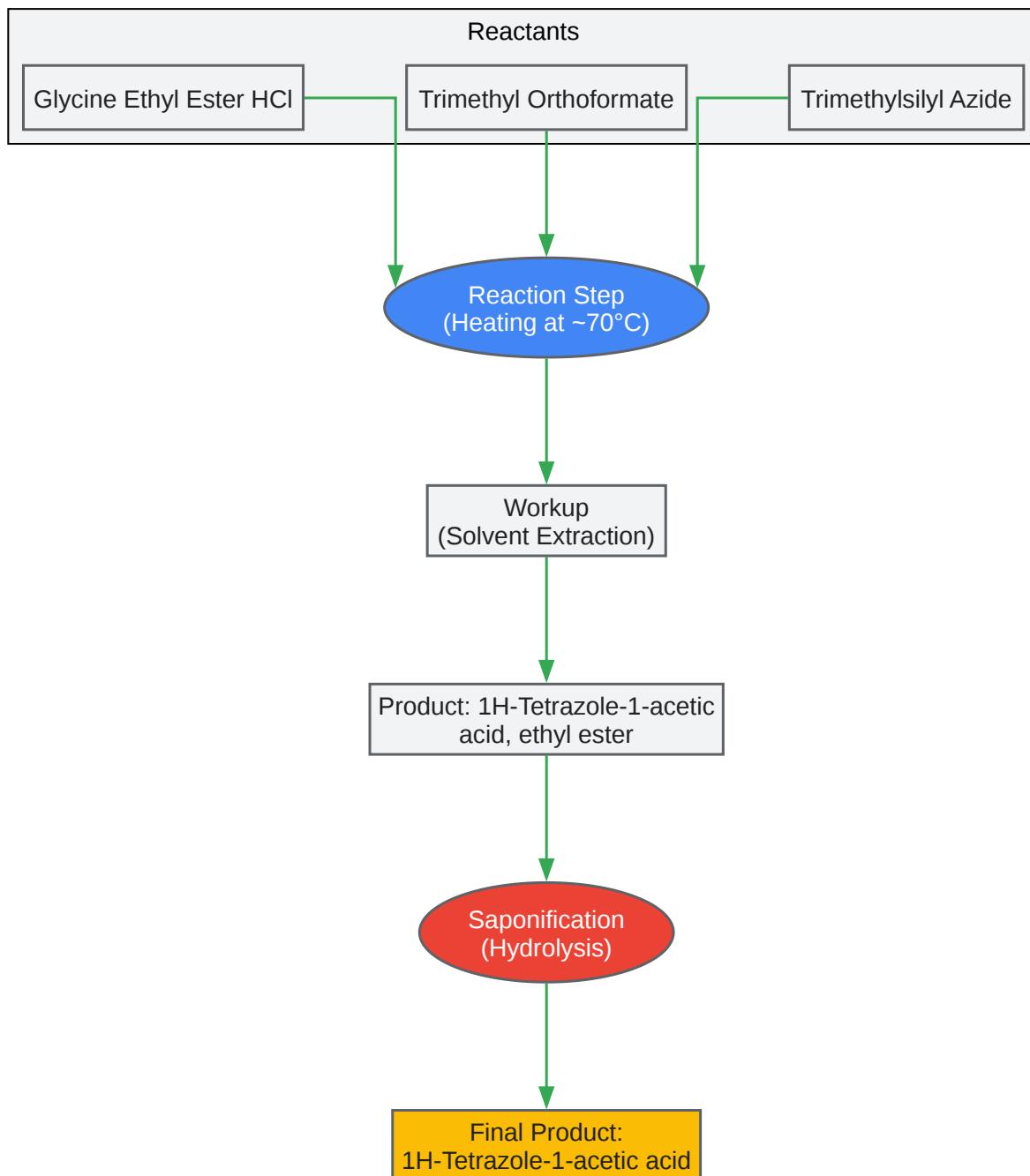
- Molecular Formula: C<sub>3</sub>H<sub>4</sub>N<sub>4</sub>O<sub>2</sub>[4][6]
- Molecular Weight: 128.09 g/mol [7][8]
- Canonical SMILES: C1=NN=NN1CC(=O)O[9]

- InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-N[4][10]

## Identifiers

| Identifier | Value                                                                                     |
|------------|-------------------------------------------------------------------------------------------|
| CAS Number | 21732-17-2[4][7][8]                                                                       |
| IUPAC Name | 2-(1H-tetrazol-1-yl)acetic acid[8]                                                        |
| EC Number  | 244-551-7[4][6]                                                                           |
| UN Number  | 0407[4][6]                                                                                |
| Synonyms   | 1-Tetrazoleacetic acid, 1-Tetrazolylacetic acid,<br>2-(Tetrazol-1-yl)acetic acid[4][6][8] |

## Physicochemical Data


| Property                       | Value                      |
|--------------------------------|----------------------------|
| Melting Point                  | 128.2-129.2 °C[4][6]       |
| Boiling Point                  | 381.1 °C at 760 mmHg[4][6] |
| Density                        | 1.78 g/cm³[4][6]           |
| pKa                            | 2.67 ± 0.10 (Predicted)[5] |
| Water Solubility               | Very soluble[5]            |
| XLogP3                         | -1.24230[4][6]             |
| Topological Polar Surface Area | 80.9 Å²[5][8]              |

## Synthesis and Experimental Protocols

The synthesis of **1H-tetrazole-1-acetic acid** and its esters is well-documented, primarily involving the reaction of a glycine derivative with an orthoformate and an azide source. A common and high-yield method utilizes trimethylsilyl azide.[11][12]

## General Synthesis Pathway

The core reaction involves the construction of the tetrazole ring from an amino compound (glycine or its ester), a one-carbon source (orthocarboxylic acid ester), and a nitrogen source (azide).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1H-Tetrazole-1-acetic acid**.

## Detailed Experimental Protocol: Synthesis of Ethyl 1H-Tetrazole-1-acetate

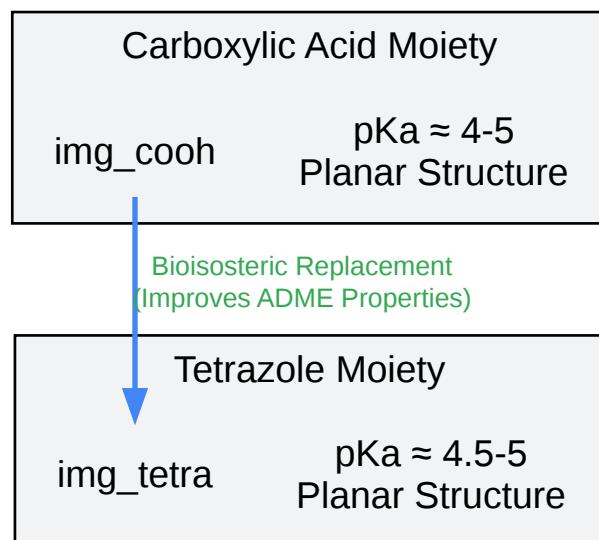
This protocol is adapted from established patent literature for the synthesis of the ethyl ester, a direct precursor that can be hydrolyzed (saponified) to the final acid product.[11][12]

- **Reactant Preparation:** To a suitable reaction vessel, add 52.1 kg (0.49 kmol) of trimethyl orthoformate, 56.1 kg of glacial acetic acid, and 14.6 kg of anhydrous sodium acetate.
- **Addition of Glycine Ester:** Add 25.0 kg (0.18 kmol) of glycine ethyl ester hydrochloride to the mixture.[11][12]
- **Addition of Azide:** Slowly add a prepared solution of trimethylsilyl azide.
- **Reaction Conditions:** With continuous stirring, slowly heat the mixture to 70 °C and maintain this temperature for approximately 3 hours.[11][12] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[13]
- **Product Isolation (Workup):** After the reaction is complete, cool the mixture. The product, ethyl 1H-tetrazole-1-acetate, is isolated via extraction with an appropriate solvent (e.g., chloroform).[14]
- **Purification:** The solvent is removed under reduced pressure. The resulting product, often an oil, can crystallize upon cooling or standing at room temperature.[12][14] This process typically yields the ester with high purity (around 95%).[11][13]
- **Saponification (Optional):** The purified ethyl ester can be hydrolyzed using standard saponification procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification) to yield the free **1H-Tetrazole-1-acetic acid**.[12][13]

## Spectral Analysis

Spectral data is crucial for the structural confirmation of **1H-Tetrazole-1-acetic acid**.

| Analysis Type              | Data Highlights                                                 | Solvent / Conditions                    |
|----------------------------|-----------------------------------------------------------------|-----------------------------------------|
| <sup>1</sup> H NMR         | Spectrum available for confirmation of proton environments.[10] | DMSO-d <sub>6</sub> [15]                |
| <sup>13</sup> C NMR        | Spectrum available for confirmation of carbon skeleton.[15]     | DMSO-d <sub>6</sub> ; Bruker AC-300[15] |
| Mass Spectrometry (MS)     | Data available for molecular weight confirmation.[10]           | N/A                                     |
| Infrared (IR) Spectroscopy | Data available for functional group identification.[10]         | N/A                                     |


## Applications in Research and Drug Development

The primary application of **1H-Tetrazole-1-acetic acid** in drug discovery stems from the tetrazole moiety's role as a bioisostere of the carboxylic acid group.[1][3]

### Carboxylic Acid Bioisostere

The tetrazole ring has a pKa similar to that of a carboxylic acid and a comparable planar structure, allowing it to participate in similar non-covalent interactions (e.g., hydrogen bonding) with biological targets.[3] However, it offers several advantages:

- Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.[1]
- Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.[1]
- Enhanced Potency: The unique electronic properties of the tetrazole ring can lead to stronger interactions with target receptors or enzymes.[1]



[Click to download full resolution via product page](#)

Caption: Bioisosteric relationship between carboxylic acid and 1H-tetrazole.

## Synthetic Intermediate

**1H-Tetrazole-1-acetic acid** is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the enzymatic synthesis of Cefazolin, a first-generation cephalosporin antibiotic used to treat bacterial infections.[16] It is also employed in the synthesis of other clinical drugs like losartan and alfentanil.[13]

## Safety and Handling

Hazard Classification: Explosive 1.4C[5][8]

**1H-Tetrazole-1-acetic acid** is an azo compound and presents a significant reactivity hazard.

- Explosive Risk: The material can detonate, particularly when sensitized by metal salts or strong acids. Dust may also form an explosive mixture in air.[4][6] It may undergo rapid burning or present a minor blast effect, though explosive effects are largely confined to the package.[6][8]
- Reactivity: As an acid, it can react with a wide range of substances to produce toxic or flammable gases. These include bases, metals, aldehydes, cyanides, peroxides, and strong

oxidizing or reducing agents.[4][8]

- Handling: Wear suitable protective clothing, gloves, and eye/face protection.[5] Handle in a well-ventilated area and avoid creating dust.
- Disposal: This material and its container must be disposed of as hazardous waste.[5] The separated aqueous phase from synthesis can often be safely disposed of by incineration.[11][12]

## Conclusion

**1H-Tetrazole-1-acetic acid** is a valuable and versatile compound for chemical and pharmaceutical research. Its role as a metabolically stable bioisostere for carboxylic acids has cemented its importance in modern drug design, leading to the development of drugs with improved pharmacokinetic properties. While its synthesis is straightforward, its explosive nature necessitates strict adherence to safety protocols during handling and disposal. The continued exploration of this building block promises to yield novel therapeutic agents across various disease areas.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]

- 7. chemwhat.com [chemwhat.com]
- 8. 1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazol-1-acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. 1H-Tetrazole-1-acetic acid(21732-17-2) 1H NMR spectrum [chemicalbook.com]
- 11. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 12. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]
- 13. Buy 1H-Tetrazole-1-acetic acid, ethyl ester | 26240-90-4 [smolecule.com]
- 14. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]
- To cite this document: BenchChem. [1H-Tetrazole-1-acetic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109198#1h-tetrazole-1-acetic-acid-cas-number-and-molecular-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)